molecular formula C10H12N5O5P B13437046 [[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid

[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid

Cat. No.: B13437046
M. Wt: 313.21 g/mol
InChI Key: WCMFXNGIVFXPNV-UHFFFAOYSA-N
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Description

[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a phosphonic acid group through a butynyl chain. The presence of the purine base suggests potential biological activity, making it a compound of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid involves its interaction with specific molecular targets. The purine base allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in nucleic acid synthesis. This can disrupt cellular processes in pathogens or cancer cells, leading to their inhibition or death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid is unique due to its butynyl chain and phosphonic acid group, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for further research .

Properties

Molecular Formula

C10H12N5O5P

Molecular Weight

313.21 g/mol

IUPAC Name

4-(2-amino-6-oxo-1H-purin-9-yl)but-2-ynoxymethylphosphonic acid

InChI

InChI=1S/C10H12N5O5P/c11-10-13-8-7(9(16)14-10)12-5-15(8)3-1-2-4-20-6-21(17,18)19/h5H,3-4,6H2,(H2,17,18,19)(H3,11,13,14,16)

InChI Key

WCMFXNGIVFXPNV-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CC#CCOCP(=O)(O)O)N=C(NC2=O)N

Origin of Product

United States

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